molecular formula C9H13NO B1591415 (r)-(4-(1-Aminoethyl)phenyl)methanol CAS No. 925456-54-8

(r)-(4-(1-Aminoethyl)phenyl)methanol

Cat. No. B1591415
M. Wt: 151.21 g/mol
InChI Key: OIXCLGWYBYGSBI-SSDOTTSWSA-N
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Description

Methanol, also known as CH3OH, methyl alcohol, or wood alcohol, is the simplest of a long series of organic compounds called alcohols . It is a colorless liquid that boils at 64.96 °C (148.93 °F) and solidifies at −93.9 °C (−137 °F). It forms explosive mixtures with air and burns with a nonluminous flame .


Synthesis Analysis

Methanol can be prepared from ethylbenzene via enantioselective hydroxylation of ethylbenzene catalyzed by a peroxygenase enzyme . The modern method of preparing methanol is based on the direct combination of carbon monoxide gas and hydrogen in the presence of a catalyst .


Molecular Structure Analysis

Methanol consists of a methyl group (CH3) linked with a hydroxy group (OH) .


Chemical Reactions Analysis

The competitive oxidation reaction mechanism of methanol on the Ru (0001) surface has been investigated by periodic density functional theory (DFT). Stable adsorption configurations, elementary reaction energies and barriers, the potential energy surface (PES), and the electrochemical potential analysis were elucidated .


Physical And Chemical Properties Analysis

Methanol is a liquid under ambient conditions, easy to transport, and, apart from its use as an energy source, it is a chemical platform that can serve as a starting material for the production of various higher-value products . It has a refractive index of n20/D 1.528 and a density of 0.9986 g/mL at 25 °C .

Scientific Research Applications

Catalysis and Synthesis Methods

  • Enantioselective Epoxidation : (R)-1-Phenylethylamine derivatives have been utilized as catalysts in the enantioselective epoxidation of α,β-enones, leading to epoxides with good yields and high enantioselectivities at room temperature (Lu et al., 2008).

  • Methanol in Lipid Dynamics : Methanol's impact on lipid dynamics was demonstrated through its acceleration of 1,2-dimyristoyl-sn-glycero-3-phosphocholine flip-flop and transfer kinetics, highlighting its role in biomembrane studies (Nguyen et al., 2019).

  • N-Methylation of Amines : Methanol has been used as both a C1 synthon and H2 source for the N-methylation of amines, demonstrating a clean and cost-competitive method with broad applicability, including in pharmaceutical synthesis (Sarki et al., 2021).

Materials Science and Chemical Engineering

  • Methanol Synthesis Catalysis : Research on methanol synthesis under mild conditions over supported rhodium, platinum, and iridium crystallites prepared from carbonyl cluster compounds deposited on ZnO and MgO, has shown the dependence of activity and selectivity on the metals and supports used (Ichikawa, 1978).

  • C-H Halogenation for Synthesis : (6-Amino-2-chloro-3-fluorophenyl)methanol was synthesized via palladium-catalyzed C-H halogenation, showcasing a method with advantages in yield, selectivity, and practicality over traditional methods (Sun et al., 2014).

  • Methanol Oxidation Electro Catalysis : NiO-MOF/rGO composites were investigated for their catalytic activity in methanol oxidation, presenting a potential for enhanced electrocatalysis through the incorporation of rGO (Noor et al., 2019).

Safety And Hazards

Methanol is highly flammable and toxic if swallowed, in contact with skin, or if inhaled. It causes damage to organs .

Future Directions

The direct conversion of methane to methanol is a potentially transformative approach to upgrading methane to higher value molecules. Copper-exchanged zeolites show potential to achieve this aim and have been extensively reported and reviewed in the open literature .

properties

IUPAC Name

[4-[(1R)-1-aminoethyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(10)9-4-2-8(6-11)3-5-9/h2-5,7,11H,6,10H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXCLGWYBYGSBI-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582972
Record name {4-[(1R)-1-Aminoethyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-(4-(1-Aminoethyl)phenyl)methanol

CAS RN

925456-54-8
Record name {4-[(1R)-1-Aminoethyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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